N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide
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Overview
Description
N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide typically involves the reaction of 1-methyl-2-oxoquinoline with propargylamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The process yields the desired compound with high purity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of quinoline-2-amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For instance, it can inhibit DNA synthesis by targeting topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific application and target.
Comparison with Similar Compounds
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Another quinoline derivative with potential pharmacological applications.
Uniqueness: N-(1-Methyl-2-oxoquinolin-7-yl)prop-2-enamide stands out due to its specific structural features, such as the presence of a prop-2-enamide group, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1-methyl-2-oxoquinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)14-10-6-4-9-5-7-13(17)15(2)11(9)8-10/h3-8H,1H2,2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYFABIPFSYJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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